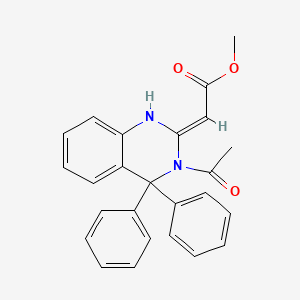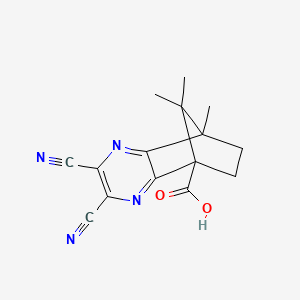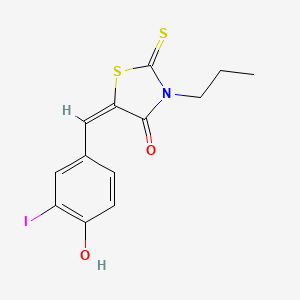![molecular formula C19H25NO4 B11067699 4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid is an organic compound with a complex structure that includes an allyl group, a methoxyphenyl group, and a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with allyl bromide in the presence of a base to form an intermediate compound. This intermediate is then reacted with pentenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenol: Shares structural similarities but differs in functional groups.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Similar backbone structure but lacks the allyl and pentenyl groups.
Uniqueness
4-{[2-Allyl-2-(4-methoxyphenyl)-4-pentenyl]amino}-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[[2-(4-methoxyphenyl)-2-prop-2-enylpent-4-enyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H25NO4/c1-4-12-19(13-5-2,14-20-17(21)10-11-18(22)23)15-6-8-16(24-3)9-7-15/h4-9H,1-2,10-14H2,3H3,(H,20,21)(H,22,23) |
InChI Key |
DLHRGLCAMIVMNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)(CC=C)CNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B11067617.png)
![3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11067621.png)
![6-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067628.png)
![2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B11067633.png)

![3,5-dimethyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067646.png)

![4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11067650.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11067651.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11067659.png)
![2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11067663.png)

![1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane](/img/structure/B11067674.png)
![1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067682.png)
